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  • Product: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol
  • CAS: 916791-08-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(4-Chloropyrimidin-2-yl)-4-piperidinol: Synthesis, Properties, and Applications in Medicinal Chemistry

An In-depth Technical Guide: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Introduction 1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a heterocyclic compound of significant interest to the scientific community, particularly tho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Introduction

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. This molecule serves as a highly versatile synthetic intermediate, or building block, combining two key pharmacophores: a reactive chloropyrimidine ring and a functionalized piperidinol core. The strategic placement of a chlorine atom on the pyrimidine ring provides a convenient chemical handle for subsequent elaboration, while the piperidinol moiety offers a three-dimensional scaffold and a hydroxyl group for further modification. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol grounded in mechanistic principles, its applications as a scaffold in modern drug discovery, and essential safety protocols.

Chemical Identity and Structure

IUPAC Name and Key Identifiers

A precise understanding of the molecule's identity is fundamental for any research application.

  • IUPAC Name: 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol

  • Molecular Formula: C₉H₁₂ClN₃O

  • Molecular Weight: 213.66 g/mol

  • InChI Key: InChI=1S/C9H12ClN3O/c10-8-1-4-11-9(12-8)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2[1]

Structural Elucidation

The structure consists of a piperidin-4-ol ring system where the nitrogen atom is attached to the C2 position of a 4-chloropyrimidine ring.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Mechanistic Rationale

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. The chlorine atoms further activate the ring for SₙAr.

  • Nucleophilic Attack: The secondary amine of 4-hydroxypiperidine acts as the nucleophile, attacking the electron-deficient C2 position of the 2,4-dichloropyrimidine ring. The C2 position is generally more electrophilic than the C4 position in pyrimidines, leading to regioselectivity.

  • Meisenheimer Complex Formation: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken.

  • Rearomatization and Leaving Group Departure: The complex rapidly collapses, restoring aromaticity by expelling a chloride ion.

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize this acid and allow the reaction to proceed to completion.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.), 4-hydroxypiperidine (1.05 eq.), and anhydrous acetonitrile (10 volumes, e.g., 100 mL for 10 g of starting material).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) to the suspension. The use of a slight excess of base ensures complete neutralization of the generated HCl.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2,4-dichloropyrimidine spot indicates reaction completion.

  • Work-up: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the DIPEA-hydrochloride salt and any unreacted 4-hydroxypiperidine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. This step is critical to remove any regioisomers or unreacted starting materials.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to afford 1-(4-Chloropyrimidin-2-yl)-4-piperidinol as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold for constructing more complex and biologically active molecules.

Role as a Versatile Scaffold

The molecule offers two distinct points for diversification, making it a powerful tool for building Structure-Activity Relationship (SAR) libraries.

Workflow cluster_pyrimidine Pyrimidine C4 Position Modification cluster_piperidine Piperidinol O-H Modification start 1-(4-Chloropyrimidin-2-yl)-4-piperidinol suzuki Suzuki Coupling (C-C bond) start->suzuki Aryl/Heteroaryl Boronic Acids buchwald Buchwald-Hartwig (C-N bond) start->buchwald Amines snar2 SₙAr with Nu-H (C-O, C-S bonds) start->snar2 Alcohols, Thiols ether Williamson Ether Synthesis start->ether Alkyl Halides ester Esterification start->ester Acyl Chlorides end Diverse Library of Drug-like Molecules suzuki->end buchwald->end snar2->end ether->end ester->end

Caption: Diversification pathways for drug discovery applications.

Case Studies in Medicinal Chemistry

The structural motifs present in 1-(4-chloropyrimidin-2-yl)-4-piperidinol are prevalent in numerous clinical and preclinical drug candidates.

  • G-protein-coupled receptor 119 (GPR119) Agonists: The discovery of BMS-903452, a clinical candidate for type 2 diabetes, highlights the importance of the substituted piperidinyl-pyrimidine core. [2]GPR119 agonists stimulate glucose-dependent insulin release, and this scaffold proved crucial for achieving the desired potency and pharmacokinetic profile. [2]* Anti-tuberculosis Agents: The piperidinol core itself is recognized as a "biologically useful scaffold." [3]It is found in various compounds screened for activity against Mycobacterium tuberculosis, demonstrating its value in infectious disease research. [3]* FXR Partial Agonists: Recent research into treatments for metabolic dysfunction-associated steatohepatitis (MASH) has identified piperidine derivatives as promising farnesoid X receptor (FXR) partial agonists, which can mitigate liver steatosis, inflammation, and fibrosis. [4]

Safety and Handling

As a novel chemical intermediate, specific toxicological data for 1-(4-chloropyrimidin-2-yl)-4-piperidinol is not available. Therefore, a cautious approach based on the constituent parts is mandatory.

  • General Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [5]* Contact Avoidance: Avoid contact with skin, eyes, and clothing. [6][7]Do not breathe dust or vapors. [6][7]* In Case of Exposure:

    • Skin: Wash thoroughly with soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Call a poison control center or physician if you feel unwell. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(4-Chloropyrimidin-2-yl)-4-piperidinol stands out as a high-value intermediate for drug discovery and development. Its straightforward and robust synthesis, combined with two orthogonal points for chemical modification, allows for the rapid generation of diverse chemical libraries. The demonstrated success of its core scaffolds in clinical candidates for metabolic, infectious, and inflammatory diseases underscores its potential and solidifies its role as a critical tool for researchers and scientists aiming to develop the next generation of therapeutics.

References

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • PubMed Central (PMC). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

  • Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available at: [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available at: [Link]

  • PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Speculating the Mechanism of Action of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical guide speculating on the mechanism of action of the novel chemical entity, 1-(4-Chloropyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide speculating on the mechanism of action of the novel chemical entity, 1-(4-Chloropyrimidin-2-yl)-4-piperidinol. As a Senior Application Scientist, the following analysis is built upon a synthesis of established principles in medicinal chemistry, chemical biology, and pharmacology, leveraging current scientific literature to construct a robust, evidence-based framework for investigation. This guide is designed to be a dynamic tool, fostering a systematic and logical approach to elucidating the biological function of this compound.

Part 1: Deconstructing the Molecule - A Rationale for Plausible Biological Targets

The structure of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol presents two key pharmacophores: a 2,4-disubstituted pyrimidine ring and a 4-hydroxypiperidine moiety. Analysis of these structural components, both independently and in concert, provides a strong foundation for postulating its primary mechanism of action.

1.1 The Privileged Pyrimidine Scaffold: A Gateway to Kinase Inhibition

The pyrimidine nucleus is a cornerstone in the development of kinase inhibitors.[1] This heterocyclic scaffold is a bioisostere of the adenine base in ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[2] The substitutions at the C2 and C4 positions of the pyrimidine ring are crucial for determining kinase selectivity and potency.[3] In the case of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol, the piperidinol group is attached at the C2 position, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.[4] The chlorine atom at the C4 position can be a site for further chemical modification or may contribute to the binding affinity. Numerous FDA-approved drugs and clinical candidates targeting kinases implicated in oncology and neurodegenerative diseases are built upon the pyrimidine core.[3][5]

Primary Hypothesis: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a competitive inhibitor of one or more protein kinases.

1.2 The Piperidine Moiety: Modulator of Physicochemical Properties and Target Interaction

The piperidine ring is a highly prevalent scaffold in medicinal chemistry, enhancing the "druggability" of molecules by improving pharmacokinetic properties such as solubility and metabolic stability.[6] The 4-hydroxy group on the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a protein's binding pocket. This moiety can also influence the overall conformation of the molecule, orienting the pyrimidine core for optimal binding. While the piperidine itself is a versatile scaffold found in drugs targeting a wide range of proteins, including GPCRs and ion channels, its linkage to a known kinase-binding motif strongly suggests a primary role in modulating kinase activity in this context.[7]

Part 2: Experimental Blueprint for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanism of action, a multi-pronged experimental approach is essential. The following workflow is designed to first identify the primary molecular target(s) and then to validate the compound's effect on the relevant signaling pathways.

2.1 Phase 1: Target Identification and Initial Validation

The initial phase focuses on broadly screening for potential protein targets, with a primary focus on the human kinome.

Experimental Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify which of the over 500 human kinases are inhibited by 1-(4-Chloropyrimidin-2-yl)-4-piperidinol.[8]

  • Methodology:

    • Perform a competitive binding assay (e.g., KiNativ™, DiscoverX KINOMEscan™) or a radiometric activity assay (e.g., Reaction Biology's Kinase HotSpot™) at a fixed concentration of the compound (e.g., 1 µM) against a large panel of human kinases.

    • Identify "hits" as kinases showing significant inhibition (e.g., >80% inhibition).

    • For the primary hits, perform dose-response curves to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).[8]

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µMIC50 / Kd (nM)Kinase Family
Kinase A95%50Tyrosine Kinase
Kinase B88%120Serine/Threonine Kinase
Kinase C45%>1000-
............

Experimental Protocol 2: Chemical Proteomics for Unbiased Target Identification

  • Objective: To identify direct binding partners of the compound in a cellular context, without bias towards a specific protein family.

  • Methodology (Kinobeads Assay): [9]

    • Synthesize an analogue of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol with a linker for immobilization on sepharose beads.

    • Incubate the immobilized compound with cell lysates from relevant cancer cell lines or tissues.

    • Competitively elute binding proteins with an excess of the free compound.

    • Identify the eluted proteins by liquid chromatography-mass spectrometry (LC-MS/MS).[10]

Visualization: Target Identification Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Compound 1-(4-Chloropyrimidin-2-yl)-4-piperidinol KinaseScreen Broad Kinase Panel Screening Compound->KinaseScreen ChemProteomics Chemical Proteomics (Kinobeads) Compound->ChemProteomics Hits Prioritized Targets KinaseScreen->Hits Identified Kinase Hits ChemProteomics->Hits Direct Binding Proteins Biophysical Biophysical Assays (SPR, CETSA) Hits->Biophysical Cellular Cellular Assays (Western Blot, etc.) Hits->Cellular MoA Mechanism of Action Confirmed Biophysical->MoA Confirm Direct Binding Cellular->MoA Confirm Pathway Modulation

Caption: Workflow for target identification and validation.

2.2 Phase 2: Target Validation and Pathway Analysis

Once primary targets are identified, it is crucial to confirm direct engagement in a cellular context and to elucidate the downstream functional consequences.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement of the compound in intact cells.

  • Methodology:

    • Treat intact cells with varying concentrations of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. Ligand binding will stabilize the protein, leading to a higher melting temperature.

Experimental Protocol 4: Downstream Signaling Pathway Analysis

  • Objective: To determine if the compound modulates the signaling pathway downstream of the identified target kinase.

  • Methodology:

    • Treat relevant cell lines with the compound at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of known substrates of the target kinase. A decrease in substrate phosphorylation would be indicative of target inhibition.

Visualization: Hypothesized Kinase Inhibition Pathway

G Compound 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Compound->Inhibition Kinase Target Kinase (e.g., EGFR, BTK) Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (Proliferation, Survival, etc.) pSubstrate->CellularResponse Inhibition->Kinase

Caption: Hypothesized competitive inhibition of a target kinase.

Part 3: Exploring Alternative Mechanisms of Action

While the kinase inhibitor hypothesis is the most probable, a comprehensive investigation should consider alternative biological activities, especially given the promiscuity of small molecules.

3.1 G-Protein Coupled Receptors (GPCRs) and Ion Channels

The piperidine scaffold is a common feature in ligands for GPCRs and ion channels.[7] It is plausible that 1-(4-Chloropyrimidin-2-yl)-4-piperidinol could interact with these membrane proteins.

  • Screening Strategy: Employ commercially available broad panel screens for GPCR binding (e.g., Eurofins' SafetyScreen44™) and ion channel activity (e.g., Sophion's QPatch).

3.2 Other Enzyme Families

The pyrimidine ring, while a strong indicator for kinase activity, can also be found in inhibitors of other enzymes. For instance, some pyrimidine derivatives have shown activity against HIV reverse transcriptase.[11][12]

  • Screening Strategy: Depending on the outcome of initial phenotypic screens (e.g., broad cytotoxicity or antiviral assays), targeted enzymatic assays against other relevant enzyme families could be pursued.

3.3 Off-Target Effects of Pyrimidine-Based Compounds

It is important to acknowledge that even with a primary kinase target, off-target effects are common and can contribute to both efficacy and toxicity.[4][13] Kinome-wide profiling in Phase 1 is a critical step in identifying these potential off-targets.

Conclusion

The structural features of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol strongly suggest a mechanism of action centered on protein kinase inhibition. The proposed experimental workflow provides a robust and logical framework for testing this hypothesis, from broad, unbiased target identification to specific validation of cellular activity. By maintaining scientific rigor and considering plausible alternative mechanisms, the true biological function of this promising compound can be effectively elucidated, paving the way for its potential development as a novel therapeutic agent.

References

  • Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Cook, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Moret, M., et al. (2023). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics. Available at: [Link]

  • Jacobson, K. A., et al. (2011). Allosteric Modulation of Purine and Pyrimidine Receptors. Pharmacological Reviews. Available at: [Link]

  • Furet, P., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. Available at: [Link]

  • Pasyukov, A. V., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Research Results in Pharmacology. Available at: [Link]

  • Cook, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]

  • Ali, M. A., et al. (2015). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. Available at: [Link]

  • Tang, G., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Basile, L., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. Available at: [Link]

  • Singh, H., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

  • Ali, H. I., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules. Available at: [Link]

  • Furet, P., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2- d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed. Available at: [Link]

  • Giansanti, P., et al. (2013). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Tang, G., et al. (2010). Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Brehmer, D., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. Available at: [Link]

  • Chen, R., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Goldstein, D. M., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

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Foundational

Topic: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol: A Cornerstone Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Within the intricate tapestry of drug discovery, the identification and utilization of "privileged scaffolds" represent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the intricate tapestry of drug discovery, the identification and utilization of "privileged scaffolds" represent a paradigm of efficiency and innovation. These molecular frameworks, recognized for their ability to interact with multiple biological targets, serve as invaluable starting points for the development of novel therapeutics. 1-(4-Chloropyrimidin-2-yl)-4-piperidinol has unequivocally established itself as such a scaffold. Its inherent structural features—a versatile 4-hydroxypiperidine moiety and a reactive chloropyrimidine core—render it a highly sought-after building block, particularly in the domain of kinase inhibition. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound, providing a deep dive into its role in constructing clinically significant molecules. We will dissect its mechanism of action, explore structure-activity relationships, and provide detailed, field-tested protocols to empower researchers in their drug development endeavors.

Core Concepts: The Strategic Value of the 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Scaffold

The utility of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol in medicinal chemistry stems from the synergistic combination of its two core components: the 4-hydroxypiperidine ring and the 2,4-disubstituted pyrimidine.

  • The 4-Hydroxypiperidine Moiety: This saturated heterocycle is a frequently employed structural motif in pharmaceuticals.[1][2] The hydroxyl group provides a key hydrogen bonding interaction point and a site for further chemical modification to modulate properties like solubility, lipophilicity, and metabolic stability. The piperidine ring itself serves as a non-planar, three-dimensional scaffold that can effectively orient substituents into specific binding pockets of a target protein.[1][2][3]

  • The 2-Chloropyrimidine Core: Pyrimidine derivatives are of immense interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] The 2-aminopyrimidine structure, in particular, is a classic "hinge-binder" that mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of many protein kinases.[7] The chlorine atom at the 4-position is the lynchpin of this scaffold's versatility. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable chemical handle to introduce a vast diversity of functional groups and build out the molecule's structure.

Synthesis and Physicochemical Characterization

The reliable and scalable synthesis of this key intermediate is paramount for its application in drug discovery programs.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most direct and widely used method for preparing 1-(4-Chloropyrimidin-2-yl)-4-piperidinol is the SNAr reaction between 4-hydroxypiperidine and 2,4-dichloropyrimidine. The greater electrophilicity of the C2 position on the pyrimidine ring typically favors substitution at this site.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxypiperidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) (approx. 10 mL per gram of 4-hydroxypiperidine).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 2,4-dichloropyrimidine (1.1 eq.) in the same solvent, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield 1-(4-Chloropyrimidin-2-yl)-4-piperidinol as a white to off-white solid.

Causality Behind Protocol Choices:

  • Base (TEA/DIPEA): The reaction generates HCl as a byproduct. The tertiary amine base is crucial to neutralize this acid, preventing the protonation of the 4-hydroxypiperidine's secondary amine, which would render it non-nucleophilic.

  • Solvent (DMF/ACN): Polar aprotic solvents are chosen because they can dissolve the reactants but do not interfere with the nucleophilic attack, thereby facilitating the SNAr mechanism.

  • Temperature Control: The initial cooling helps to manage the exotherm of the reaction. Running the reaction at room temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₂ClN₃ON/A
Molecular Weight 213.66 g/mol N/A
Appearance White to off-white crystalline powder[8]
CAS Number 1033201-63-1N/A
Primary Application Key intermediate in pharmaceutical synthesis[2]

Application in Kinase Inhibitor Design: A Privileged Hinge Binder

Protein kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[7]

The Hinge-Binding Paradigm

The primary mechanism by which 1-(4-Chloropyrimidin-2-yl)-4-piperidinol-derived inhibitors function is by targeting the ATP-binding pocket of kinases. The pyrimidine core acts as a scaffold that forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in place, preventing the binding of ATP and halting downstream signaling.

HingeBinding cluster_inhibitor Inhibitor Core cluster_kinase Kinase Hinge Region Pyrimidine Pyrimidine Ring Piperidinol 4-Hydroxypiperidinol R_Group R-Group (from SNAr) Hinge_NH Backbone N-H Pyrimidine->Hinge_NH H-Bond Hinge_CO Backbone C=O Hinge_CO->Pyrimidine H-Bond caption Fig. 1: Pyrimidine core interacting with the kinase hinge.

Fig. 1: Pyrimidine core interacting with the kinase hinge.

Case Study: Brigatinib (ALUNBRIG®)

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) used to treat anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[9] Its synthesis provides a quintessential example of the utility of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol.

The published synthetic routes for Brigatinib involve using this intermediate as a central building block.[9][10][11] The chlorine atom at the C4 position is displaced by a substituted aniline via an SNAr reaction. This step is critical for installing the portion of the molecule that confers potency and selectivity for the ALK kinase. The 4-hydroxypiperidine moiety is subsequently modified to introduce the dimethylphosphine oxide group, which is crucial for its activity against resistant ALK mutations.[9]

Structure-Activity Relationship (SAR) and Lead Optimization

The true power of the 1-(4-Chloropyrimidin-2-yl)-4-piperidinol scaffold lies in the systematic exploration of its SAR. The reactive chlorine atom is the primary diversification point.

SAR_Logic Core 1-(4-Chloropyrimidin-2-yl) -4-piperidinol SNAr SNAr Reaction (Diverse Nucleophiles) Core->SNAr Library Compound Library SNAr->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Data SAR Data Analysis Screening->Data Optimization Lead Optimization Data->Optimization Optimization->SNAr Iterative Design Candidate Drug Candidate Optimization->Candidate caption Fig. 2: Logical workflow for SAR-driven drug discovery.

Fig. 2: Logical workflow for SAR-driven drug discovery.

By reacting the core intermediate with a library of amines, anilines, thiols, or other nucleophiles, chemists can rapidly generate a multitude of analogues.[4] This allows for the systematic probing of the target's binding site:

  • Exploring Hydrophobic Pockets: Introducing aryl or alkyl groups can enhance van der Waals interactions.

  • Adding Specificity: Incorporating hydrogen bond donors or acceptors can form additional interactions with specific amino acid residues, increasing both potency and selectivity.

  • Modulating Physicochemical Properties: The choice of nucleophile can significantly impact the final compound's solubility, permeability, and metabolic stability, all critical factors for developing a successful oral drug.[12]

Conclusion and Future Outlook

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is more than just a chemical intermediate; it is a validated and powerful tool in the arsenal of the medicinal chemist. Its synthetic tractability, coupled with the proven biological relevance of its core structure, makes it a privileged scaffold that significantly de-risks the early stages of drug discovery. Its central role in the synthesis of successful oncology drugs like Brigatinib highlights its importance.[9] As the quest for more selective and potent inhibitors for a growing number of kinase targets continues, the demand for and creative application of this exceptional building block will undoubtedly persist, paving the way for the next generation of targeted therapies.

References

  • KE Chang-mei, TANG Ning, HU Yong & WANG Quan-quan. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • KE Chang-mei, et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
  • Anns Treesa, T. R., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 143-153. Available at: [Link]

  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Ye, W., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(3), 949-951. Available at: [Link]

  • Luchnikova, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Available at: [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

  • CN113024454A - Synthesis method of brigatinib intermediate. Google Patents.
  • Parent, A. A., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of brigatinib (XVIII). ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3507-3521. Available at: [Link]

  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Harris, S. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4076-4087. Available at: [Link]

  • Dhillon, S. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Journal of Applied Pharmaceutical Science, 8(4), 136-144. Available at: [Link]

  • 4-Hydroxypiperidine Supplier & Manufacturer | Factory Price. Autech Industry Co.,Limited. Available at: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • CN111138492A - Preparation method of ALK inhibitor brigatinib. Google Patents.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link]

  • Thiamine. Wikipedia. Available at: [Link]

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  • Wang, Y., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 352(8), e1900085. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol for Structure-Activity Relationship (SAR) Studies

Abstract The 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural features offer multiple vectors fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural features offer multiple vectors for chemical modification, enabling a systematic exploration of the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed framework and validated protocols for the strategic derivatization of this scaffold, focusing on the two primary reactive sites: the secondary hydroxyl group of the piperidinol ring and the electrophilic C4-position of the pyrimidine ring. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers in drug discovery aiming to construct focused compound libraries for robust Structure-Activity Relationship (SAR) studies.

Introduction: The Strategic Value of the Scaffold

The pyrimidine core is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs.[3][4] When coupled with a 4-hydroxypiperidine moiety, it creates a versatile template that can engage with a wide variety of biological targets. The piperidine ring not only improves physicochemical properties like solubility but also provides a three-dimensional architecture that can be tailored to fit specific binding pockets.[5][6]

The two key modification points on the 1-(4-chloropyrimidin-2-yl)-4-piperidinol core allow for a divergent synthetic approach:

  • Vector 1 (R¹): The 4-Hydroxyl Group: Modification at this position directly impacts polarity, hydrogen bonding capability, and steric interactions. Introducing different functional groups (e.g., ethers, esters) can probe interactions with solvent-exposed regions of a target protein or introduce new hydrogen bond donors/acceptors.

  • Vector 2 (R²): The 4-Chloro Position: The chlorine atom on the electron-deficient pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr).[7] This position is often crucial for establishing key interactions with the hinge region of kinases, and substitution with various amines or other nucleophiles is a primary strategy for modulating potency and selectivity.[8]

This application note details robust protocols for derivatization at both vectors, providing the foundation for a systematic SAR exploration.

Overall Synthetic Strategy & Workflow

A successful SAR campaign relies on the efficient and logical synthesis of an analog library. The general workflow begins with the core scaffold and diverges into two main synthetic arms before a potential final combination of modifications.

G General Derivatization Workflow A Core Scaffold 1-(4-Chloropyrimidin-2-yl)-4-piperidinol B1 Pathway 1: Modification at 4-OH (Vector R¹) A->B1 Target R¹ B2 Pathway 2: Modification at C4-Cl (Vector R²) A->B2 Target R² C1 Protocol 1.1: O-Alkylation (Ethers) B1->C1 C2 Protocol 1.2: Esterification (Esters) B1->C2 C3 Protocol 2.1: S_N_Ar (Amines) B2->C3 D Analog Library (Diverse R¹ and R² Groups) C1->D C2->D C3->D E Biological Screening & SAR Analysis D->E

Caption: High-level workflow for generating an analog library from the core scaffold.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Each section includes an explanation of the critical parameters to ensure experimental success.

Part 1: Derivatization at the 4-Piperidinol Hydroxyl Group (Vector R¹)

The secondary alcohol of the piperidinol is a versatile handle for introducing a variety of functionalities.[9]

This protocol creates an ether linkage, which is a metabolically stable modification that can act as a hydrogen bond acceptor and add steric bulk.

  • Scientific Rationale: The reaction proceeds by deprotonating the hydroxyl group with a strong base to form a potent alkoxide nucleophile, which then displaces a halide on an alkyl electrophile. The choice of base and solvent is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the sodium cation without interfering with the nucleophile.

  • Step-by-Step Protocol:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂) will occur. Stir the suspension at 0 °C for 30 minutes. The solution should become a clear or slightly hazy suspension of the sodium alkoxide.

    • Add the desired alkyl halide (R¹-X, where X = Br or I, 1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

    • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by silica gel column chromatography to yield the desired ether.

Esterification introduces a polar carbonyl group that can act as a hydrogen bond acceptor. Esters are potentially labile to hydrolysis in vivo, which can be a useful property for prodrug strategies.

  • Scientific Rationale: Direct Fischer esterification of this secondary alcohol with a carboxylic acid is often slow and requires harsh conditions.[10] A more reliable method employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the piperidinol hydroxyl group. DMAP acts as a potent acylation catalyst.[11]

  • Step-by-Step Protocol:

    • In a round-bottom flask, dissolve the desired carboxylic acid (R¹-COOH, 1.2 eq), 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.5 eq) in a single portion.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitoring: Monitor the reaction by LC-MS.

    • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography to obtain the final ester product.

Part 2: Derivatization at the C4-Position of the Pyrimidine Ring (Vector R²)

The C4-chloro substituent is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.[12]

This is one of the most powerful reactions for this scaffold, allowing the introduction of a diverse range of amine-containing side chains to probe for key binding interactions.

  • Scientific Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. The reaction is often accelerated by heat and the presence of a non-nucleophilic base (like Diisopropylethylamine, DIPEA) to scavenge the HCl generated during the reaction. Polar aprotic solvents like DMSO or NMP are excellent choices as they can stabilize the charged intermediate.[13]

  • Step-by-Step Protocol:

    • To a microwave vial or sealed tube, add 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq), the desired amine (R²-NH₂, 1.5 eq), and DIPEA (2.0 eq).

    • Add a suitable solvent such as n-Butanol or DMSO (approx. 0.2 M).

    • Seal the vessel and heat the reaction mixture to 100-140 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

    • Monitoring: Monitor the reaction to completion by LC-MS.

    • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The desired product is typically purified by silica gel column chromatography or reverse-phase HPLC.

Data Analysis and SAR Progression

The goal of synthesizing an analog library is to establish a clear Structure-Activity Relationship. By systematically changing R¹ and R² and measuring the biological response (e.g., IC₅₀ against a target kinase), researchers can build a model of the pharmacophore.

Illustrative SAR Data Table

The following table presents hypothetical data for a series of analogs, demonstrating how structural changes can be correlated with biological activity and physicochemical properties.

Compound IDR¹ (Vector 1)R² (Vector 2)Target Kinase IC₅₀ (nM)cLogP
Core -OH-Cl>10,0001.8
A-1 -OCH₃-Cl5,2002.1
A-2 -O(CO)CH₃-Cl8,5001.9
B-1 -OH-NH(Cyclopropyl)7502.5
B-2 -OH-NH(4-MeO-Ph)1203.4
C-1 -OCH₃-NH(4-MeO-Ph)45 3.7

From this hypothetical data, one could infer:

  • Modification at the C4-Cl position (B-1, B-2) is more impactful for potency than at the 4-OH position (A-1, A-2).

  • An aromatic amine at R² (B-2) is superior to a small alkyl amine (B-1).

  • Combining the optimal R² group (aniline) with a small ether at R¹ (C-1) provides a significant synergistic boost in potency, suggesting the R¹ pocket can tolerate small, non-polar groups.

Logical Flow of an SAR Study

The process of SAR is iterative. Initial findings guide the design of the next generation of compounds, progressively refining the molecule towards the desired profile.

G Iterative Cycle of SAR Studies A Design & Synthesize Analog Library B In Vitro Screening (e.g., Target IC50, Selectivity) A->B Test C Analyze Data (Identify Trends & Activity Cliffs) B->C Generate Data D Develop SAR Model (Hypothesize Key Interactions) C->D Interpret E Design Next-Generation Analogs D->E Guide E->A Iterate

Caption: The iterative process of a Structure-Activity Relationship (SAR) study.

Conclusion

The 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold is a highly tractable platform for medicinal chemistry exploration. The protocols outlined in this application note provide robust and reliable methods for derivatization at the two key positions. By applying these synthetic strategies within an iterative SAR cycle, research teams can efficiently navigate the chemical space to develop potent and selective drug candidates.

References

  • U.S.
  • Zinzalla, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, [Link]

  • Taylor, A. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Ester Synthesis by Esterification. Organic Chemistry Portal, [Link]

  • Larhed, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, [Link]

  • Chemguide. Esterification - Alcohols and Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Purity Analysis of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Introduction 1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as it directly impacts the quality,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the analytical methods for assessing the purity of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol, offering scientifically sound protocols and the rationale behind the chosen analytical strategies. The methodologies described herein are designed to be robust and reliable, ensuring compliance with stringent regulatory standards.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method can simultaneously quantify the main component and detect process-related and degradation impurities.

Rationale for Method Development

The selection of the HPLC method parameters is dictated by the physicochemical properties of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol. The molecule possesses both a basic piperidinol moiety and a heterocyclic chloropyrimidine ring system, rendering it moderately polar. A reversed-phase HPLC (RP-HPLC) method is therefore the most suitable approach. The acidic mobile phase is chosen to ensure the protonation of the basic nitrogen atoms, leading to sharp, symmetrical peaks and improved retention on a C18 stationary phase.

Proposed RP-HPLC Method

A stability-indicating RP-HPLC method was developed to separate 1-(4-Chloropyrimidin-2-yl)-4-piperidinol from its potential impurities and degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-32 min: 90-10% B; 32-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)
Method Validation Protocol

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2]

  • Specificity: Forced degradation studies will be performed to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[3] Stress conditions will include acid and base hydrolysis, oxidation, thermal, and photolytic stress.

  • Linearity: A minimum of five concentrations of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol reference standard will be prepared to cover the expected working range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy will be determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample will be performed. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The analysis will be repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

  • Robustness: The robustness of the method will be assessed by making deliberate small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Report Rob->Report Validation Report Synthesis_and_Impurities cluster_synthesis Synthesis Route cluster_impurities Potential Impurities SM1 2,4-Dichloropyrimidine Product 1-(4-Chloropyrimidin-2-yl)-4-piperidinol SM1->Product + SM2 Imp1 Impurity A: Unreacted 2,4-Dichloropyrimidine SM1->Imp1 SM2 4-Hydroxypiperidine Imp2 Impurity B: Unreacted 4-Hydroxypiperidine SM2->Imp2 Imp3 Impurity C: Bis-substituted product Product->Imp3 Reaction with another 4-hydroxypiperidine Imp4 Impurity D: Hydrolysis product Product->Imp4 Hydrolysis of chloro group

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Introduction: A Privileged Scaffold in Modern Drug Discovery The pyrimidine core is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the FDA.[1] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the FDA.[1] Its prevalence is rooted in its ability to mimic the structures of endogenous nucleobases and engage in critical hydrogen bonding interactions with biological targets, particularly protein kinases.[1][2] The compound 1-(4-chloropyrimidin-2-yl)-4-piperidinol represents a versatile and highly valuable building block in this context. It combines the reactive potential of a chloropyrimidine with the conformational properties and substitution points of a piperidinol moiety. The 4-hydroxyl group on the piperidine ring provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 1-(4-chloropyrimidin-2-yl)-4-piperidinol with various nucleophiles. We will delve into the underlying principles of the nucleophilic aromatic substitution (SNAr) reaction, provide detailed, field-proven protocols for different classes of nucleophiles, and discuss the causality behind experimental choices to ensure reproducible and successful outcomes.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The reaction of 1-(4-chloropyrimidin-2-yl)-4-piperidinol with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5] This is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient pyrimidine ring at the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The chlorine atom at the C4 position is the primary site of substitution in this molecule. This regioselectivity is a well-established principle for 2,4-dihalopyrimidines, where the C4 position is generally more activated towards nucleophilic attack than the C2 position.[1][6]

Experimental Workflows: A Visual Guide

To provide a clear overview of the experimental process, the following workflow diagram illustrates the key stages of the reaction, workup, and purification.

SNAr_Workflow General Workflow for SNAr Reactions cluster_reaction_setup Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification and Analysis reagents 1. Reagents: - 1-(4-Chloropyrimidin-2-yl)-4-piperidinol - Nucleophile (1.0-1.5 eq.) - Base (e.g., DIPEA, K2CO3) - Solvent (e.g., DMF, NMP, EtOH) assembly 2. Assemble glassware under inert atmosphere (N2 or Ar) reagents->assembly dissolution 3. Dissolve starting material in solvent assembly->dissolution addition 4. Add nucleophile and base dissolution->addition heating 5. Heat to desired temperature (e.g., 80-120 °C) addition->heating cooling 6. Cool reaction to room temperature heating->cooling quenching 7. Quench with water or aqueous solution cooling->quenching extraction 8. Extract with an organic solvent (e.g., EtOAc, DCM) quenching->extraction washing 9. Wash organic layer (e.g., with brine) extraction->washing drying 10. Dry over Na2SO4 or MgSO4 washing->drying concentration 11. Concentrate under reduced pressure drying->concentration purification 12. Purify by column chromatography or recrystallization concentration->purification analysis 13. Characterize by LC-MS, NMR, and HRMS purification->analysis

Caption: A generalized workflow for the SNAr reaction of 1-(4-chloropyrimidin-2-yl)-4-piperidinol with nucleophiles.

Protocols for Nucleophilic Substitution

The following protocols are designed to be robust starting points for the reaction of 1-(4-chloropyrimidin-2-yl)-4-piperidinol with common classes of nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

The amination of chloropyrimidines is a widely used transformation in the synthesis of kinase inhibitors and other biologically active molecules.[4][7]

Materials:

  • 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

  • Amine nucleophile (primary or secondary)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq.).

  • Dissolve the starting material in DMF or NMP (approximately 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.1-1.2 eq.) to the solution.

  • Add DIPEA (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.) as a base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-substituted pyrimidine derivative.

Causality of Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are chosen to ensure solubility of the reactants and to allow for heating to drive the reaction to completion.

  • Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is essential to neutralize the generated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction.

Protocol 2: Reaction with Thiol Nucleophiles

Thioether-substituted pyrimidines are also important pharmacophores. The reaction with thiols proceeds readily, often under milder conditions than with amines.

Materials:

  • 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

  • Thiol nucleophile

  • Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq.) and dissolve in EtOH or THF.

  • Add Cs₂CO₃ (1.5 eq.) or carefully add NaH (1.1 eq., 60% dispersion in mineral oil) at 0 °C to form the thiolate. Stir for 15-30 minutes.

  • Add a solution of 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl (especially if NaH was used).

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality of Choices:

  • Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate. Cs₂CO₃ is a mild and effective base for this purpose. NaH is a stronger, non-nucleophilic base suitable for less acidic thiols.

  • Solvent: Protic solvents like ethanol can facilitate the reaction, while aprotic solvents like THF are also commonly used, particularly with strong bases like NaH.

  • Temperature: Reactions with thiolates are often faster than with amines and can frequently be performed at or slightly above room temperature.

Protocol 3: Reaction with Alcohol Nucleophiles (O-Arylation)

The substitution with alcohols, particularly phenols, to form ether linkages generally requires more forcing conditions due to the lower nucleophilicity of oxygen compared to nitrogen and sulfur.

Materials:

  • 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

  • Alcohol or phenol nucleophile

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

  • Anhydrous DMF or DMSO

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq.) and dissolve in anhydrous DMF or DMSO.

  • Carefully add NaH (1.2 eq., 60% dispersion) or KOtBu (1.2 eq.) at 0 °C to form the alkoxide/phenoxide. Stir for 30 minutes.

  • Add a solution of 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 100-140 °C. Monitor the reaction progress by LC-MS.

  • After completion, cool to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality of Choices:

  • Base: A strong base like NaH or KOtBu is necessary to generate the highly nucleophilic alkoxide or phenoxide.

  • Solvent: High-boiling, polar aprotic solvents are required to achieve the high temperatures needed for the reaction to proceed at a reasonable rate.

  • Temperature: Significantly higher temperatures are generally required to drive the reaction with less nucleophilic oxygen species.

Data Presentation: A Comparative Overview

The following table summarizes the typical reaction conditions and expected reactivity for different classes of nucleophiles with 1-(4-chloropyrimidin-2-yl)-4-piperidinol.

Nucleophile ClassTypical Nucleophile(s)BaseSolvent(s)Temperature (°C)Relative Reactivity
Amines Anilines, Benzylamines, MorpholineDIPEA, K₂CO₃DMF, NMP, Dioxane80 - 120Moderate to High
Thiols Alkyl thiols, ThiophenolsCs₂CO₃, NaH, K₂CO₃EtOH, THF, DMF25 - 60High
Alcohols Phenols, Benzyl alcoholsNaH, KOtBuDMF, DMSO100 - 140Low to Moderate

Mechanism Visualization

The SNAr mechanism for the reaction of 1-(4-chloropyrimidin-2-yl)-4-piperidinol with a generic nucleophile (Nu⁻) is depicted below.

Caption: The two-step addition-elimination mechanism of the SNAr reaction. (Note: Image rendering in the DOT script is illustrative).

Conclusion

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a highly adaptable scaffold for the synthesis of diverse compound libraries in drug discovery. Its reactivity at the C4 position via nucleophilic aromatic substitution allows for the straightforward introduction of a wide range of functional groups. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions—base, solvent, and temperature—researchers can effectively and reproducibly synthesize novel pyrimidine derivatives. The protocols and guidelines presented herein provide a solid foundation for the successful application of this valuable building block in medicinal chemistry programs.

References

  • Laughlin, S. K., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Source not fully provided, but context suggests a peer-reviewed chemistry journal].
  • Reddy, T. J., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Wan, B., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Sakamoto, T., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • Multiple Authors. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Multiple Authors. (2021). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central.
  • Multiple Authors. (2021). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Multiple Authors. (n.d.).
  • EL-Hashash, M. A., et al. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. [Link]

  • Ramesh, S., et al. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Multiple Authors. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source not fully provided].
  • Multiple Authors. (n.d.). Piperidine Synthesis. DTIC.
  • Multiple Authors. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Multiple Authors. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • Multiple Authors. (2023).
  • Multiple Authors. (n.d.). Thioderivatives of Resorcin[6]arene and Pyrogallol[6]arene: Are thiols tolerated in the self-assembly process?. ResearchGate.

  • Multiple Authors. (n.d.). Amination of 2-halopyridines.
  • Multiple Authors. (n.d.).
  • Multiple Authors. (2024). Unit 4 Complete | Heterocyclic compounds | Pyridine Pyrimidine Imidazole Purine | poc 3 4th semester. YouTube.
  • Multiple Authors. (2019).
  • Smith, A. M., et al. (2012). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Multiple Authors. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Multiple Authors. (n.d.).
  • Gandler, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access. [Link]

Sources

Application

The Strategic Utility of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol in Modern Drug Discovery: Application Notes and Protocols

The confluence of robust synthetic accessibility and profound biological relevance has positioned the 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold as a cornerstone in contemporary medicinal chemistry. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of robust synthetic accessibility and profound biological relevance has positioned the 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold as a cornerstone in contemporary medicinal chemistry. This guide provides an in-depth exploration of the downstream applications of this versatile building block, offering both the strategic rationale and detailed protocols for its derivatization and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged core in their quest for novel therapeutics.

I. The Architectural Logic of a Privileged Scaffold

The 1-(4-chloropyrimidin-2-yl)-4-piperidinol molecule is a pre-validated starting point for the synthesis of a diverse array of biologically active compounds. Its utility stems from two key reactive handles: the electrophilic 4-position on the pyrimidine ring and the nucleophilic hydroxyl group on the piperidine ring.

The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of kinase inhibitors. The nitrogen atoms within the ring act as hydrogen bond acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of many kinases. The chlorine atom at the 4-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, enabling the exploration of the solvent-exposed region of the kinase active site and the optimization of potency and selectivity.

The 4-hydroxypiperidine moiety serves multiple purposes. It enhances the solubility and metabolic stability of the final compound and provides a three-dimensional structural element that can be crucial for target engagement. Furthermore, the hydroxyl group itself can be functionalized, for instance, through etherification, to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule.

II. Downstream Applications in Kinase Inhibitor Development

A primary and highly successful application of 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives is in the development of kinase inhibitors for oncology and other indications. The general strategy involves the displacement of the C4-chloride with a suitable amine-containing fragment, often an aniline derivative, to generate a 2,4-disubstituted pyrimidine core that mimics the purine scaffold of ATP.

A. Rationale for Kinase Targeting

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. By designing molecules that can selectively inhibit the activity of specific kinases, it is possible to modulate these aberrant signaling cascades and achieve a therapeutic effect. The 2,4-disubstituted pyrimidine scaffold has proven to be a highly effective template for achieving potent and selective kinase inhibition. For instance, derivatives of a related pyrrolopyrimidine core have led to the discovery of potent Akt kinase inhibitors like AZD5363.[1]

B. Synthetic Strategy: Nucleophilic Aromatic Substitution

The key synthetic transformation in the derivatization of 1-(4-chloropyrimidin-2-yl)-4-piperidinol is the SNAr reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4-position towards nucleophilic attack, allowing the chlorine atom to be readily displaced by a variety of nucleophiles.

G cluster_0 Core Scaffold cluster_1 Nucleophile cluster_2 Product Scaffold 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Reaction SNAr Reaction (e.g., DIPEA, NMP, heat) Scaffold->Reaction Nucleophile R-NH2 (e.g., substituted aniline) Nucleophile->Reaction Product 2,4-Disubstituted Pyrimidine Derivative Reaction->Product

Caption: General workflow for the derivatization of the core scaffold via SNAr.

C. Protocol: Synthesis of a Representative Kinase Inhibitor Candidate

This protocol describes the synthesis of a hypothetical kinase inhibitor, N-(3-ethynylphenyl)-2-(4-hydroxypiperidin-1-yl)pyrimidin-4-amine, from 1-(4-chloropyrimidin-2-yl)-4-piperidinol and 3-ethynylaniline.

Materials:

  • 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

  • 3-Ethynylaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • To a solution of 1-(4-chloropyrimidin-2-yl)-4-piperidinol (1.0 eq) in NMP, add 3-ethynylaniline (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

III. Downstream Applications in GPCR Modulator Development

The 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold is also a valuable starting point for the synthesis of G protein-coupled receptor (GPCR) modulators. For example, derivatives where the 4-piperidinol is converted to an ether have been explored as GPR119 agonists for the treatment of type 2 diabetes.[2] GPR119 is expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, and its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[2]

A. Synthetic Strategy: Williamson Ether Synthesis

The hydroxyl group of the piperidine ring can be deprotonated with a suitable base to form an alkoxide, which can then act as a nucleophile to displace a leaving group on another molecule, forming an ether linkage.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Start 1-(5-Chloropyrimidin-2-yl)-4-piperidinol Reaction Williamson Ether Synthesis Start->Reaction Reagents 1. Base (e.g., NaH) 2. R-X (e.g., substituted pyridone) Reagents->Reaction Product GPR119 Agonist Candidate Reaction->Product

Caption: Synthetic workflow for the generation of a GPR119 agonist candidate.

IV. Biological Evaluation Protocols

The following are representative protocols for the biological evaluation of compounds derived from 1-(4-chloropyrimidin-2-yl)-4-piperidinol.

A. Protocol: In Vitro Kinase Inhibition Assay (e.g., for an Akt Kinase Inhibitor)

This protocol describes a generic method for assessing the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human Akt kinase

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., N-(3-ethynylphenyl)-2-(4-hydroxypiperidin-1-yl)pyrimidin-4-amine)

  • Kinase assay buffer

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-substrate antibody

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in DMSO.

  • In a streptavidin-coated microplate, add the kinase, biotinylated peptide substrate, and test compound or control in kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the europium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TRF plate reader to detect the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Test CompoundAkt1Value to be determined
StaurosporineAkt1Reference value
B. Protocol: Cell-Based Assay for GPR119 Agonism

This protocol describes a method for assessing the agonist activity of a test compound at the GPR119 receptor using a cell line engineered to express the receptor and a reporter gene.

Materials:

  • HEK293 cells stably expressing human GPR119 and a CRE-luciferase reporter gene

  • Test compound

  • Reference GPR119 agonist

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the GPR119-expressing cells in a white, opaque 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound and reference agonist in cell culture medium.

  • Add the compounds to the cells and incubate for a specified time (e.g., 4-6 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Read the luminescence on a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.

V. Broader Therapeutic Potential

Beyond kinase inhibitors and GPCR modulators, the 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold has been explored for a range of other therapeutic applications, including the development of:

  • Anti-infective agents: Piperidinol-containing molecules have demonstrated activity against Mycobacterium tuberculosis.[3]

  • Antiviral agents: Piperidin-4-yl-aminopyrimidine derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.

  • Anti-inflammatory agents: The piperidine core is present in compounds with anti-inflammatory properties.

  • Analgesics and CNS agents: Piperidine derivatives have been investigated for their analgesic and central nervous system activities.[4]

The versatility of the 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold, coupled with the established biological importance of the pyrimidine and piperidine moieties, ensures its continued relevance in the discovery of new medicines. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity.

VI. References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Regan, C. P., De Lombaert, S., Gill, S., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7938–7951. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved January 26, 2026, from [Link]

  • Zheng, Y., Wang, Z., Yang, L., et al. (2010). Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters, 20(14), 4324–4328. [Link]

  • SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4'-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase - Iris Unimore. (n.d.). Retrieved January 26, 2026, from [Link]

  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Li, Y., Yu, Q., & Tan, D. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 281, 118460. [Link]

  • Perlinger, J. A., & Reinhard, M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1959–1965. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(4-Chloropyrimidin-2-yl)-4-piperidinol (CAS No. 1445322-48-3).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Chloropyrimidin-2-yl)-4-piperidinol (CAS No. 1445322-48-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol?

A1: The synthesis, typically a nucleophilic aromatic substitution (SNAr) between a dichloropyrimidine and 4-piperidinol, is prone to several side reactions. Understanding these is the first step to effective purification. The primary impurities include:

  • Unreacted Starting Materials: Residual 2,4-dichloropyrimidine and 4-piperidinol are common.

  • Di-substituted Byproduct: The most prevalent process-related impurity is often 2,4-bis(4-hydroxypiperidin-1-yl)pyrimidine. This forms when a second molecule of 4-piperidinol displaces the remaining chlorine atom. Its formation is highly dependent on stoichiometry and reaction conditions.

  • Hydrolysis Product: 2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ol is formed by the hydrolysis of the C4-chloro group. This is a significant challenge during aqueous workups, especially under neutral to basic conditions.

  • Regioisomer: Depending on the starting materials and reaction control, the isomeric impurity, 1-(2-chloropyrimidin-4-yl)-4-piperidinol, can also be formed. The relative reactivity of the C2 and C4 positions on the pyrimidine ring dictates the ratio of these isomers.

Impurities can arise from starting materials, intermediates, or by-products of the manufacturing process, and can also form during storage.[1]

Q2: What analytical techniques are recommended for assessing the purity of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol?

A2: A multi-technique approach is essential for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) provides excellent separation of the main compound from its key impurities. Validation of the HPLC method is crucial to ensure accuracy and precision.[2]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time reaction monitoring and for tracking purification progress (e.g., column chromatography fractions). A typical mobile phase is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Visualization under UV light (254 nm) and staining with potassium permanganate are effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for identifying unknown impurities. By providing the mass-to-charge ratio of eluted peaks, it allows for the confident identification of byproducts like the di-substituted and hydrolysis impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the definitive structural confirmation of the final product and for characterizing isolated impurities.

Q3: What are the recommended storage conditions for this compound?

A3: Due to the reactive chloropyrimidine moiety, proper storage is critical to maintain purity. The compound is susceptible to hydrolysis. We recommend storing the material in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool (2-8°C), dry, and dark place.[4]

Troubleshooting Guide: Common Purification Issues

Q4: My crude product is a persistent oil or waxy solid that I cannot recrystallize. What is the cause and how do I proceed?

A4: This is a classic sign of high impurity levels preventing the formation of a stable crystal lattice. The presence of unreacted starting materials or the di-substituted byproduct can act as "eutectic melting point depressants."

  • Causality: Crystalline solids rely on ordered packing of identical molecules. Impurities disrupt this order. Oily products often have a purity of less than 85-90%.

  • Solution: Do not attempt direct recrystallization. The most effective approach is to first subject the crude oil to silica gel column chromatography. This will separate the components based on polarity, allowing you to isolate the desired product in a much higher state of purity. The purified, enriched fractions can then be combined, concentrated, and successfully recrystallized.

Q5: I am running a silica gel column, but the di-substituted byproduct (2,4-bis(4-hydroxypiperidin-1-yl)pyrimidine) is co-eluting with my desired product. How can I improve the separation?

A5: This is a common challenge as the polarity difference may not be substantial. Here are several strategies:

  • Optimize the Mobile Phase: If you are using a standard ethyl acetate/hexanes system, the high polarity of both compounds can lead to poor separation. Switch to a solvent system with different selectivity, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it in a gradient elution.

  • Adjust pH (Ion-Pair Chromatography Principle): Add a small amount of a modifier to the mobile phase. For example, adding 0.5-1% triethylamine (Et3N) can deactivate acidic sites on the silica gel and sharpen the peaks of basic compounds, potentially improving resolution. Conversely, a small amount of acetic or formic acid can be used, but may not be as effective for these specific compounds.

  • Use a Different Stationary Phase: If silica gel fails, consider using a different adsorbent. Normal phase alumina (basic or neutral) can offer different selectivity for nitrogen-containing compounds. Alternatively, reverse-phase column chromatography (using C18-functionalized silica) can be highly effective, though it is often more costly for large-scale purification.

Q6: My final product purity is acceptable, but it has a yellow or brownish color. How can I decolorize it?

A6: Color often arises from trace amounts of highly conjugated, non-volatile impurities or degradation products formed via oxidative pathways.

  • Solution 1: Activated Carbon Treatment: During the recrystallization process, after the product is fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon (charcoal). Keep the solution hot and stir for 5-10 minutes. The colored impurities will adsorb onto the high surface area of the carbon. Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon, then allow the clear filtrate to cool and crystallize.

  • Solution 2: Solvent Trituration/Washing: Sometimes, washing the solid product with a solvent in which it is poorly soluble can remove colored impurities. For this compound, triturating the solid with cold diethyl ether or a hexanes/ethyl acetate mixture might be effective.

Experimental Protocols & Data

Impurity Profile Analysis

The following table summarizes a typical impurity profile before and after a standard purification workflow involving column chromatography followed by recrystallization.

Impurity NameStructureTypical Crude Purity (HPLC Area %)Target Final Purity (HPLC Area %)
1-(4-Chloropyrimidin-2-yl)-4-piperidinol (Target Product) 85 - 92% >99.0%
4-Piperidinol(Starting Material)1 - 3%<0.1%
2,4-Dichloropyrimidine(Starting Material)0.5 - 2%Not Detected
2,4-bis(4-hydroxypiperidin-1-yl)pyrimidine(Di-substituted)4 - 8%<0.15%
2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ol(Hydrolysis)1 - 5%<0.15%
Protocol 1: Purification by Silica Gel Chromatography
  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Dichloromethane/Methanol). Pack a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product (1 part) in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (2-3 parts) and evaporate the solvent to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase (e.g., 98:2 DCM/MeOH).

  • Gradient (if needed): Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5 DCM/MeOH) to elute the more polar compounds. The di-substituted byproduct will typically elute after the desired product.

  • Monitoring: Collect fractions and analyze each one by TLC. Use a UV lamp and a potassium permanganate stain for visualization.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product, which may be an oil or solid.

Protocol 2: Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Good candidates include ethanol, isopropanol, acetonitrile, or ethyl acetate/heptane mixtures.

  • Dissolution: Place the purified solid from chromatography in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, perform the activated carbon treatment as described in Q6.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.

Visualized Workflows

General Purification Strategy

G crude Crude Product (Oil or Impure Solid) chrom Silica Gel Column Chromatography crude->chrom fractions Collect & Analyze Fractions (TLC/HPLC) chrom->fractions combine Combine Pure Fractions fractions->combine evap Solvent Evaporation combine->evap recryst Recrystallization (e.g., from Ethanol) evap->recryst filter_dry Filter & Vacuum Dry recryst->filter_dry final_product Final Product (>99% Purity) filter_dry->final_product

Caption: A standard workflow for purifying the title compound.

Key Impurity Formation Pathways

G cluster_reactants Starting Materials DCP 2,4-Dichloropyrimidine Product Desired Product 1-(4-Chloropyrimidin-2-yl)-4-piperidinol DCP->Product + 1 eq. PipOH PipOH 4-Piperidinol DiSub Di-substituted Impurity Product->DiSub + 1 eq. PipOH (Excess Reagent) Hydrolysis Hydrolysis Impurity Product->Hydrolysis + H₂O (Aqueous Workup)

Caption: Formation of the desired product and major impurities.

References

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930–4932. Available at: [Link]

  • Uddin, M. N., et al. (2015). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta. Available at: [Link]

  • Štěpánková, Š., & Kovaříková, P. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddy, B. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Patel, M., et al. (2015). A Review on: Impurity Profile of an Active Pharmaceutical Ingredient. World Journal of Pharmaceutical Research. Available at: [Link]

  • Sajonia, R. G., et al. (2021). Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bali, V., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules. Available at: [Link]

  • Ramana, M. V., et al. (2013). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Welcome to the technical support guide for 1-(4-Chloropyrimidin-2-yl)-4-piperidinol (CAS 1033201-63-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Chloropyrimidin-2-yl)-4-piperidinol (CAS 1033201-63-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our approach is rooted in foundational physicochemical principles to empower you to overcome experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol?

Based on its molecular structure, 1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a moderately polar compound with dual characteristics. The 4-hydroxypiperidine moiety contains a hydroxyl (-OH) group and a secondary amine-like nitrogen (within the ring), which can participate in hydrogen bonding. Conversely, the chloropyrimidine ring is more rigid and hydrophobic. This bifunctional nature leads to limited solubility in both highly non-polar solvents (like hexanes) and, to some extent, in simple polar protic solvents. It is anticipated to have its best solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Q2: Why is this compound poorly soluble in many common organic solvents?

The solubility challenge arises from the molecule's internal chemistry. The piperidinol ring's hydroxyl group can form strong intermolecular hydrogen bonds with other molecules of the same type, leading to a stable crystal lattice structure.[1] For the compound to dissolve, the solvent molecules must provide enough energy to overcome this lattice energy. Solvents that cannot effectively hydrogen bond or that lack sufficient polarity will fail to solvate the molecule adequately. Pyrimidine derivatives, in general, can present solubility issues that are dependent on their specific substitutions and the nature of the solvent.[2]

Q3: What are the recommended starting solvents for solubilizing 1-(4-Chloropyrimidin-2-yl)-4-piperidinol?

For initial experiments, we recommend starting with high-polarity aprotic solvents. These solvents are effective because they can disrupt the intermolecular hydrogen bonds of the solute without competing as strongly as protic solvents.

  • Primary Recommendations: DMSO, DMF

  • Secondary Recommendations: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN). Solubility in these solvents may be limited and often requires heating or the use of a co-solvent.

Q4: How does temperature affect the solubility of this compound?

For most solid-in-liquid solutions, solubility increases with temperature. Applying heat provides the necessary energy to break the solute-solute interactions within the crystal lattice, allowing the solvent to solvate the individual molecules. However, this must be done with caution, as excessive heat can lead to the degradation of thermally sensitive compounds. Always perform initial thermal stability tests on a small scale.

II. Troubleshooting Guide: Overcoming Solubility Issues

When encountering poor solubility, a systematic approach is crucial. The following workflow and detailed solutions will guide you through resolving these challenges.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Paths cluster_2 Outcome start Compound fails to dissolve in chosen solvent check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMSO/DMF) start->check_solvent heat Solution 1: Apply Gentle Heating (e.g., 40-60°C) check_solvent->heat Yes fail Re-evaluate solvent choice or experiment parameters check_solvent->fail No cosolvent Solution 2: Use a Co-Solvent System (e.g., DCM/Methanol) heat->cosolvent Partial Success success Dissolution Achieved heat->success Full Dissolution sonicate Solution 3: Apply Sonication cosolvent->sonicate Partial Success cosolvent->success Full Dissolution sonicate->success Full Dissolution sonicate->fail Still Insoluble

Caption: Troubleshooting workflow for solubility issues.

Solution 1: Solvent Selection & Optimization

The choice of solvent is the most critical factor. The principle of "like dissolves like" is a useful starting point, but the dual polarity of this molecule requires a nuanced approach.

Table 1: Qualitative Solubility & Recommended Actions

Solvent ClassExamplesExpected SolubilityRationale & Recommended Actions
Polar Aprotic DMSO, DMF, NMPGood to ModerateThese solvents effectively solvate both the polar and non-polar regions of the molecule. Ideal for creating stock solutions.
Chlorinated Dichloromethane (DCM)Low to ModeratePrimarily interacts with the chloropyrimidine moiety. Solubility can often be improved by gentle heating or the addition of a polar co-solvent like methanol.
Ethers Tetrahydrofuran (THF)LowModerate polarity but lacks strong hydrogen bonding capability. Use in combination with other techniques.
Polar Protic Methanol, EthanolLow to ModerateCan hydrogen bond, but may not be sufficient to overcome the crystal lattice energy alone. Heating is often required.
Non-Polar Hexanes, TolueneVery Low / InsolubleLacks the polarity to interact with the hydroxypiperidine portion of the molecule. Not recommended.
Solution 2: The Role of Temperature (Controlled Heating)

Applying heat can significantly improve solubility and the rate of dissolution.

Protocol for Controlled Heating:

  • Add the compound and selected solvent to a vial equipped with a magnetic stir bar.

  • Place the vial in a heating block or water bath with controlled temperature settings.

  • Begin stirring and slowly increase the temperature in 5-10°C increments.

  • Monitor for dissolution. We recommend not exceeding 60-70°C initially to avoid potential degradation.

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound precipitates out. If it does, the solution was supersaturated and may not be stable for long-term storage.

Solution 3: Co-Solvent Systems

A mixture of solvents can often achieve what a single solvent cannot. This technique, known as co-solvency, works by using a primary solvent in which the compound is sparingly soluble and adding a secondary solvent (co-solvent) in which it is more soluble.[3][4]

Common Co-Solvent Mixtures:

  • Dichloromethane / Methanol

  • Chloroform / Ethanol

  • Toluene / DMF (for reactions where protic solvents are undesirable)

Protocol for Using a Co-Solvent System:

  • Suspend the compound in the primary solvent (e.g., Dichloromethane).

  • While stirring, add the co-solvent (e.g., Methanol) dropwise.

  • Continue adding the co-solvent until the solid fully dissolves.

  • Note the final ratio of the solvents for reproducibility. Be mindful that changing the solvent composition can affect downstream applications or reactions.

Solution 4: Sonication

Sonication uses high-frequency sound waves to agitate the solvent and break apart solid particles. This increases the surface area available for solvation and can accelerate the dissolution process, especially for kinetically slow dissolutions.

Protocol for Sonication:

  • Prepare the mixture of the compound and solvent in a suitable vial.

  • Place the vial in a sonicator bath.

  • Sonicate in short bursts (e.g., 2-5 minutes) to avoid excessive heating of the sample.

  • Check for dissolution between bursts.

Caption: Principle of dissolution: Solvation vs. Lattice Energy.

III. Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Before committing a large amount of material, perform a small-scale test to determine the approximate solubility in various solvents.

Materials:

  • 1-2 mg of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol per test

  • A selection of solvents (e.g., DMSO, DMF, DCM, Methanol, Water)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh 1 mg of the compound into a pre-labeled vial.

  • Add 100 µL of the first solvent. This represents an initial concentration of 10 mg/mL.

  • Vortex the vial vigorously for 1-2 minutes.

  • Observe the solution. If it is clear, the compound is soluble at ≥10 mg/mL.

  • If solid remains, add another 100 µL of solvent (total volume 200 µL, concentration now 5 mg/mL) and vortex again.

  • Repeat this process, diluting the concentration until the compound fully dissolves.

  • If the compound does not dissolve after adding 1 mL of solvent (concentration of 1 mg/mL), its solubility in that solvent is considered very low.

  • Repeat for all selected solvents. If necessary, gently warm the samples that did not dissolve at room temperature.

Protocol 2: Preparing a Concentrated Stock Solution in DMSO

DMSO is often the solvent of choice for creating high-concentration stock solutions for biological assays.

Materials:

  • 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the desired concentration and volume of your stock solution (e.g., 10 mM).

  • Calculate the required mass of the compound. (Molecular Weight: ~213.66 g/mol ).

  • Accurately weigh the compound and transfer it to the volumetric flask.

  • Add approximately 70-80% of the final required volume of DMSO.

  • Cap the flask and vortex or stir until the solid is completely dissolved. Gentle warming (30-40°C) or brief sonication can be used to expedite this process.

  • Once dissolved, add DMSO to reach the final target volume.

  • Mix thoroughly to ensure a homogenous solution.

  • Store appropriately, typically at -20°C or -80°C, protected from light and moisture.

IV. References

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavková, V., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Porras, G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]

  • Tekade, A. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Retrieved from [Link]

  • S, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Maji, R., et al. (2018). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation. Green Chemistry. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Derivatives: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The confluence of pyrimidine and piperidine scaffolds has yielded a plethora of biologically active molecules, captivating the attention of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of pyrimidine and piperidine scaffolds has yielded a plethora of biologically active molecules, captivating the attention of medicinal chemists for decades. Within this chemical space, the 1-(4-chloropyrimidin-2-yl)-4-piperidinol core represents a particularly promising starting point for the development of novel therapeutics. The inherent functionalities of this scaffold—a reactive chloropyrimidine for facile derivatization and a hydroxylated piperidine for modulating physicochemical properties and target interactions—offer a versatile platform for library synthesis and lead optimization.

This guide provides a comprehensive comparative analysis of 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives, drawing upon established synthetic methodologies and structure-activity relationship (SAR) insights from analogous compound series. We will explore the synthetic rationale, key experimental protocols, and potential therapeutic applications, with a focus on their promise as kinase inhibitors.

The Strategic Advantage of the 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Scaffold

The design of this scaffold is rooted in established principles of medicinal chemistry. The pyrimidine ring is a well-known "privileged" structure, found in numerous FDA-approved drugs, particularly in the realm of oncology.[1] The 2,4-disubstituted pattern is a common motif in kinase inhibitors, where the pyrimidine core often acts as a hinge-binder, interacting with the backbone of the kinase ATP-binding site. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic aromatic substitution (SNAr) reactions to introduce a wide array of substituents, thereby enabling extensive SAR exploration.

The 4-hydroxypiperidine moiety offers several advantages. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to target binding affinity and specificity. Furthermore, it provides a site for further functionalization and can influence crucial drug-like properties such as solubility and metabolic stability. The piperidine ring itself, a common fragment in drug molecules, provides a three-dimensional structure that can be optimized for improved target engagement.

Synthetic Pathways: Building the Core and Its Analogs

The synthesis of 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives can be approached through a convergent strategy, typically involving the coupling of a pre-functionalized piperidine with a 2,4-dichloropyrimidine.

General Synthesis Workflow

Synthesis Workflow A Starting Materials: 2,4-Dichloropyrimidine 4-Hydroxypiperidine B Nucleophilic Substitution (SNA r) A->B Base, Solvent C Core Scaffold: 1-(4-Chloropyrimidin-2-yl)-4-piperidinol B->C Purification D Derivatization at C4-position (e.g., Suzuki, Buchwald-Hartwig coupling) C->D Reaction with amines, boronic acids, etc. E Library of Analogs D->E F Biological Screening E->F

Caption: General workflow for the synthesis and screening of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a general procedure for the synthesis of the 1-(4-chloropyrimidin-2-yl)-4-piperidinol core structure.

Materials:

  • 2,4-Dichloropyrimidine

  • 4-Hydroxypiperidine

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add DIPEA (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(4-chloropyrimidin-2-yl)-4-piperidinol.[2]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Analysis of Derivatives: A Focus on Kinase Inhibition

While direct comparative data for a library of 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives is not extensively published, we can extrapolate potential SAR from studies on structurally related 2,4-disubstituted pyrimidine kinase inhibitors.[3] A key therapeutic area for such compounds is oncology, with a focus on inhibiting protein kinases that are dysregulated in cancer.

Hypothetical Derivative Library and Predicted Activity

The following table presents a hypothetical library of derivatives where the 4-position of the pyrimidine ring is modified, along with predicted trends in kinase inhibitory activity based on published SAR for similar scaffolds.[3][4]

Derivative R Group (at C4 of Pyrimidine) Rationale for Modification Predicted Kinase Inhibitory Potency (Hypothetical)
Core -ClStarting point for derivatizationBaseline
1a -NH-(4-methoxyphenyl)Introduction of an aniline moiety, a common feature in kinase inhibitors, to probe the solvent-exposed region.+++
1b -NH-(3-chloro-4-fluorophenyl)Electron-withdrawing groups on the aniline ring can modulate pKa and improve potency.++++
1c -N(CH₃)-(4-morpholinophenyl)Introduction of a tertiary amine and a morpholine group to enhance solubility and explore interactions in the solvent front.++
1d -S-(4-pyridyl)Replacement of the amino linker with a thioether to alter geometry and electronic properties.+

Potency is represented on a qualitative scale from + (low) to ++++ (high).

Structure-Activity Relationship (SAR) Insights

Based on analogous series of pyrimidine-based kinase inhibitors, the following SAR can be anticipated:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for potency and selectivity. Small, hydrogen-bond accepting groups or substituted anilines are often favored for interaction with the solvent-exposed region of the kinase ATP pocket.[3]

  • Piperidine Ring Conformation: The chair conformation of the piperidine ring and the orientation of the 4-hydroxyl group can influence binding. The hydroxyl group may form a key hydrogen bond with the target protein.

  • Substituents on the Piperidine Nitrogen: While the core scaffold has the pyrimidine directly attached to the piperidine nitrogen, modifications at other positions of the piperidine ring could be explored to optimize properties.

Kinase Signaling Pathway Inhibition

Many pyrimidine derivatives target key signaling pathways implicated in cancer cell proliferation and survival. For example, inhibition of Anaplastic Lymphoma Kinase (ALK) is a validated strategy in certain types of non-small cell lung cancer.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression TF->Gene Cell Proliferation, Survival, Angiogenesis Inhibitor 1-(4-Chloropyrimidin-2-yl) -4-piperidinol Derivative Inhibitor->RTK Inhibition

Caption: Potential mechanism of action of 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives as kinase inhibitors, targeting receptor tyrosine kinases at the cell surface and inhibiting downstream signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the comparative performance of the synthesized derivatives, a robust in vitro kinase inhibition assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase (e.g., ALK).

Materials:

  • Recombinant human kinase (e.g., ALK)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Test compounds (1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The 1-(4-chloropyrimidin-2-yl)-4-piperidinol scaffold holds significant promise for the development of novel therapeutics, particularly in the field of kinase inhibition for oncology. This guide has provided a framework for the rational design, synthesis, and comparative evaluation of derivatives based on this core structure. While direct comparative experimental data for a comprehensive library is yet to be published, the insights gleaned from analogous compound series provide a strong foundation for future research.

Future efforts should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives. This should include in vitro profiling against a panel of kinases to determine potency and selectivity, as well as assessment of cellular activity in relevant cancer cell lines. Promising candidates can then be advanced to in vivo studies to evaluate their pharmacokinetic properties and anti-tumor efficacy.[2] The strategic exploration of the chemical space around the 1-(4-chloropyrimidin-2-yl)-4-piperidinol core is a compelling avenue for the discovery of next-generation targeted therapies.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [Link]

  • Narayana, B., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345.
  • Li, J., et al. (2023). Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. Archiv der Pharmazie, 356(1), e2200456. [Link]

  • Khan, I., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 47(4), 1-5.
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Comparative

A Senior Application Scientist's Guide to In Silico ADMET Profiling of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol Derivatives

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. The attrition of promising drug candidates due to poor pharmacokinetic properties or unforeseen toxicity is a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. The attrition of promising drug candidates due to poor pharmacokinetic properties or unforeseen toxicity is a significant bottleneck, both financially and temporally. This guide provides an in-depth, comparative analysis of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, specifically tailored for researchers working with 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives and related heterocyclic scaffolds. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the predictions and to empower you to make more informed decisions in lead optimization.

The 1-(4-chloropyrimidin-2-yl)-4-piperidinol core is a privileged scaffold in medicinal chemistry, frequently explored for its potential as a hinge-binding motif in kinase inhibitors, among other therapeutic targets. However, the presence of a pyrimidine ring, a piperidinol group, and a reactive chlorine atom necessitates a careful and early assessment of its ADMET profile to mitigate late-stage failures.

Pillar 1: The Methodological Cornerstone of In Silico ADMET Prediction

Before comparing tools, it is crucial to understand the foundational technologies that power them. In silico ADMET prediction is not a monolithic entity; it is an ecosystem of diverse computational models.

  • Quantitative Structure-Activity Relationship (QSAR): This is the bedrock of many predictive models. QSAR establishes a mathematical correlation between the chemical structure of a molecule and its biological activity or a specific physicochemical property.[1] The process involves calculating a vast number of numerical descriptors (e.g., molecular weight, polarity, electronic properties, 2D and 3D structural keys) for a set of molecules with known experimental data (the "training set"). Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like Support Vector Machines (SVM) and Random Forests, are then used to build a predictive model.[2][3] The reliability of a QSAR model is critically dependent on its Applicability Domain (AD) , which defines the chemical space where the model can make trustworthy predictions.[1]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: While QSAR models often predict individual parameters, PBPK models attempt to simulate the entire journey of a drug through the body. These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) with compound-specific data to predict concentration-time profiles in various tissues. While computationally intensive, they offer a more holistic view of a drug's fate in vivo.[4]

  • Knowledge-Based Systems & Structural Alerts: These systems rely on curated databases of known toxicophores or chemical motifs associated with specific liabilities. For instance, the Pan-Assay Interference Compounds (PAINS) filter identifies substructures known to cause false positives in high-throughput screening assays. Similarly, models for mutagenicity often flag "structural alerts" like nitroaromatics or alkylating agents.

  • Modern Machine Learning and Deep Learning: The latest generation of prediction tools increasingly leverages advanced algorithms like graph neural networks (GNNs).[5][6][7] Instead of relying on pre-calculated descriptors, GNNs can learn directly from the 2D graph structure of a molecule, potentially capturing more nuanced structural information relevant to ADMET properties.

Pillar 2: A Comparative Analysis of Leading In Silico Platforms

No single tool is universally superior; the choice depends on the specific question being asked, the stage of the project, and the desired depth of analysis. Here, we compare several freely accessible and widely respected web-based platforms that are particularly relevant for the early-stage assessment of novel chemical entities like our target derivatives.

Tool Underlying Methodology Key Predicted Endpoints Strengths & Unique Features
SwissADME QSAR, Knowledge-Based Rules, Physicochemical CalculationsPhysicochemical properties, Pharmacokinetics (GI absorption, BBB permeation, CYP inhibition), Drug-likeness (Lipinski, Ghose), Medicinal Chemistry (PAINS alerts), Bioavailability Radar.Highly intuitive graphical output ("Bioavailability Radar"), user-friendly interface, excellent for a quick, holistic assessment of drug-likeness.[8]
pkCSM Graph-Based Signatures (QSAR)Comprehensive ADMET profile including Absorption (Caco-2, Intestinal), Distribution (VDss, BBB penetration), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), and Toxicity (AMES, hERG, Hepatotoxicity).Provides a wide range of numerical predictions (e.g., logVDss, logCL), which can be valuable for more quantitative assessments.[8]
ADMETlab 3.0 Directed Message Passing Neural Network (DMPNN), QSARExtensive coverage of >100 endpoints including physicochemical, medicinal chemistry, ADME, and toxicity parameters. Includes toxicophore rules.One of the most comprehensive free platforms available, offering batch processing and uncertainty estimations for its predictions.[6]
ADMET-AI Graph Neural Network (Chemprop-RDKit)High-accuracy predictions for 41 ADMET endpoints from the Therapeutics Data Commons (TDC).Emphasizes speed and predictive accuracy, benchmarking its models against public datasets. Provides context by comparing predictions to approved drugs.[5][7]
ProTox 3.0 Machine Learning, Pharmacophores, Structural FragmentsFocuses on toxicity prediction across 61 endpoints, including organ toxicity (e.g., hepatotoxicity), toxicological pathways, and acute toxicity (LD50).Specialized tool for in-depth toxicity profiling, providing predictions for specific toxicity targets and pathways.[9]

Pillar 3: Self-Validating Systems in Practice

The core of a trustworthy protocol is self-validation. This means never relying on a single prediction from a single tool. Instead, we create a consensus by comparing outputs and understanding the reasons for any discrepancies. An in silico prediction should be treated as a hypothesis to be tested, not an immutable fact. It is generally accepted that in silico models are not yet accurate enough for the most critical decisions, like candidate selection, but they are invaluable for prioritizing compounds for further in vitro testing.[10]

Experimental Workflow: ADMET Prediction for a Hypothetical Derivative

Let's perform a comparative analysis on a small set of hypothetical 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives. We will process these through two distinct platforms, SwissADME and ADMETlab 3.0 , to illustrate a practical, comparative workflow.

Hypothetical Derivatives:

  • Derivative 1 (Core): 1-(4-Chloropyrimidin-2-yl)-4-piperidinol

  • Derivative 2 (Aromatic Sub.): 1-(4-(4-fluorophenyl)pyrimidin-2-yl)-4-piperidinol

  • Derivative 3 (Acidic Sub.): 4-hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid

G cluster_workflow In Silico ADMET Prediction Workflow Input 1. Input Structure (SMILES or Draw) Select 2. Select Prediction Platforms (e.g., SwissADME, ADMETlab 3.0) Input->Select Run 3. Execute Predictions Select->Run Collect 4. Collate Data (Physicochemical, PK, PD, Tox) Run->Collect Compare 5. Comparative Analysis (Identify Concordance & Discordance) Collect->Compare Interpret 6. Mechanistic Interpretation (Relate Structure to Predicted Properties) Compare->Interpret Prioritize 7. Prioritize for Synthesis/Assay (Flag Liabilities, Identify Promising Candidates) Interpret->Prioritize

Caption: A generalized workflow for robust in silico ADMET assessment.

Step-by-Step Protocol using SwissADME (Example with Derivative 1)
  • Navigate to the SwissADME Web Server: Access the publicly available website.

  • Input the Molecule: Obtain the SMILES string for Derivative 1: Clc1cncnc1N2CCC(O)CC2. Paste this string into the input box.

  • Run the Prediction: Click the "Run" button and await the results.

  • Interpret the Output:

    • Physicochemical Properties: Note the Molecular Weight (MW), number of H-bond donors/acceptors, TPSA (Topological Polar Surface Area), and the consensus LogP. These are fundamental to drug absorption and distribution.

    • Pharmacokinetics: Check the predicted GI absorption (e.g., High) and BBB permeant status (e.g., No). Crucially, examine the predictions for Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C19, etc.). Inhibition of these enzymes is a primary cause of drug-drug interactions.

    • Drug-Likeness: Observe the Lipinski Rule of Five violations. A compound with zero or one violation is generally considered more promising.

    • Medicinal Chemistry: Look for any PAINS alerts. A positive hit here suggests the compound may interfere with assay technologies and should be treated with caution.

    • Bioavailability Radar: This graphical tool provides a rapid visual assessment of the compound's suitability for oral administration based on six key physicochemical properties.

Comparative Data Presentation

The following table summarizes the predicted ADMET properties for our three derivatives from two different platforms. This side-by-side comparison is essential for building confidence and identifying potential areas of concern.

Parameter Tool Derivative 1 (Core) Derivative 2 (Aromatic Sub.) Derivative 3 (Acidic Sub.)
GI Absorption SwissADMEHighHighLow
ADMETlab 3.0GoodGoodPoor
BBB Permeant SwissADMENoYesNo
ADMETlab 3.0NoYesNo
CYP2D6 Inhibitor SwissADMEYesYesNo
ADMETlab 3.0InhibitorInhibitorNon-inhibitor
hERG Blocker pkCSMNoYesNo
ADMETlab 3.0Non-inhibitorInhibitorNon-inhibitor
AMES Mutagenicity ProTox 3.0InactiveInactiveInactive
ADMETlab 3.0Non-mutagenNon-mutagenNon-mutagen
Lipinski Violations (#) SwissADME001 (LogP < 5)
ADMETlab 3.0001

Note: hERG prediction was supplemented with pkCSM and ProTox 3.0 for a more focused toxicity comparison, as this is a critical cardiac liability.

Expert Analysis of Comparative Data
  • Concordance Builds Confidence: For parameters like GI Absorption, CYP2D6 inhibition, and Ames Mutagenicity, both platforms provide consistent predictions across the derivatives. The addition of the carboxylic acid in Derivative 3 predictably reduces GI absorption due to increased polarity and potential for ionization, a result captured by both tools. This concordance gives us higher confidence in these specific predictions.

  • Discordance Demands Scrutiny: While both tools agree on the BBB permeability status, the specific reasons might differ. The addition of the fluorophenyl group in Derivative 2 increases lipophilicity, pushing the prediction towards "Yes" for BBB permeation. This is a classic structure-ADMET relationship.

  • Causality in Toxicity: The prediction that Derivative 2 is a potential hERG blocker is a significant red flag for cardiotoxicity.[11] The introduction of the flat, aromatic phenyl ring is a common feature in many known hERG channel blockers. This prediction, supported by multiple tools, would immediately prioritize this derivative for in vitro hERG screening to confirm or refute the in silico hypothesis.

  • The Self-Validating Loop: The data clearly shows that while the core scaffold (Derivative 1) has a generally favorable predicted profile, specific substitutions can introduce significant liabilities (hERG risk in Derivative 2) or alter pharmacokinetic properties (poor absorption in Derivative 3). This in silico screen allows us to hypothesize that further derivatization should focus on substituents that maintain the favorable properties of the core while avoiding features known to contribute to hERG binding or excessive polarity.

G cluster_admet Interconnected ADMET Properties Absorption Absorption (GI, Caco-2) Distribution Distribution (BBB, PPB, VDss) Absorption->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Distribution->Metabolism Excretion Excretion (Clearance) Distribution->Excretion Metabolism->Excretion affects Toxicity Toxicity (hERG, AMES, DILI) Metabolism->Toxicity can lead to PhysChem Physicochemical (LogP, TPSA, MW) PhysChem->Absorption influences PhysChem->Distribution influences

Caption: Logical relationships between key ADMET and physicochemical properties.

Conclusion and Forward Look

The in silico ADMET profiling of 1-(4-chloropyrimidin-2-yl)-4-piperidinol derivatives provides a powerful, data-driven framework for derisking and prioritizing compounds in the early phases of drug discovery. By employing a comparative approach with multiple predictive tools, researchers can build a more robust and reliable profile for each new analogue. The key is to move beyond simply collecting predictions and to actively interpret the results, understanding the structural drivers behind potential liabilities. This guide has demonstrated a workflow that combines technical accuracy with field-proven insights, ensuring that computational predictions are used not as a black box, but as an integral and transparent part of the decision-making process that ultimately leads to safer and more effective medicines.

References

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Validation

Benchmarking 1-(4-Chloropyrimidin-2-yl)-4-piperidinol: A Comparative Guide to Kinase Inhibition

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a paramount objective. This guide provides a comprehensive performance benchmark of the nov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a paramount objective. This guide provides a comprehensive performance benchmark of the novel compound, 1-(4-Chloropyrimidin-2-yl)-4-piperidinol, against established inhibitors of two critical cell signaling kinases: the Src family of non-receptor tyrosine kinases and the serine/threonine kinase Akt. Through a series of detailed biochemical and cell-based assays, we will elucidate the inhibitory potential of this compound, offering valuable insights for researchers and drug development professionals.

The structural motifs of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol, specifically the chloropyrimidine and piperidinol moieties, are frequently observed in kinase inhibitors. This observation forms the scientific basis for our hypothesis that this compound exhibits kinase inhibitory activity. To rigorously test this, we will compare its performance against two well-characterized inhibitors: Dasatinib , a potent, multi-targeted inhibitor of Src family kinases, and MK-2206 , a highly selective allosteric inhibitor of Akt.

Comparative Inhibitor Overview

CompoundTarget(s)Mechanism of ActionReported Potency (IC50)
1-(4-Chloropyrimidin-2-yl)-4-piperidinol Hypothesized Kinase InhibitorTo be determinedTo be determined
Dasatinib Src family kinases (Src, Lck, Fyn, Yes), Bcr-AblATP-competitive<1 nM for Src family kinases[1]
MK-2206 Akt1, Akt2, Akt3Allosteric inhibitor5 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)[2]

Biochemical Potency Assessment: In Vitro Kinase Assays

To ascertain the direct inhibitory effect of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol on kinase activity, we will employ two distinct in vitro assay platforms: the ADP-Glo™ Kinase Assay for Src and the LanthaScreen™ TR-FRET Kinase Assay for Akt1. These assays provide quantitative measurements of enzyme activity and are industry standards for inhibitor profiling.

Experimental Workflow: Biochemical Kinase Assays

cluster_0 ADP-Glo™ Kinase Assay (Src) cluster_1 LanthaScreen™ TR-FRET Assay (Akt1) Kinase Reaction Kinase Reaction ATP Depletion ATP Depletion Kinase Reaction->ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion ADP to ATP Conversion ATP Depletion->ADP to ATP Conversion Add Kinase Detection Reagent Luminescence Detection Luminescence Detection ADP to ATP Conversion->Luminescence Detection Measure Light Output Kinase Reaction_TRFRET Kinase Reaction Detection Detection Kinase Reaction_TRFRET->Detection Add Tb-antibody & EDTA TR-FRET Measurement TR-FRET Measurement Detection->TR-FRET Measurement Excite at 340 nm Measure at 495/520 nm cluster_src Src Signaling Pathway cluster_akt Akt Signaling Pathway RTK Receptor Tyrosine Kinase Src Src RTK->Src Activation FAK FAK Src->FAK pTyr397 STAT3 STAT3 Src->STAT3 pTyr705 Ras Ras Src->Ras paxillin Paxillin (Tyr118) FAK->paxillin RTK_akt Receptor Tyrosine Kinase PI3K PI3K RTK_akt->PI3K PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pThr308 mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β (Ser9) Akt->GSK3b

Simplified Src and Akt signaling pathways.
Protocol: Cellular Phospho-Protein Analysis by Western Blot

This protocol is a standard method for Western blotting of phosphorylated proteins. [3][4]

  • Cell Culture and Treatment:

    • Culture HT-29 or MCF-7 cells to 70-80% confluency in appropriate media.

    • Serum-starve the cells for 16 hours prior to treatment.

    • Treat cells with serial dilutions of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol, Dasatinib (for HT-29), MK-2206 (for MCF-7), or DMSO control for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve by SDS-PAGE, then transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

      • For HT-29: anti-phospho-Src (Tyr416) (e.g., Cell Signaling Technology #2101) and anti-Src. [5] * For MCF-7: anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271) and anti-Akt. [6] * Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Cellular Data

HT-29 Cells (Src Inhibition)

Compoundp-Src (Tyr416) IC50 (nM)
1-(4-Chloropyrimidin-2-yl)-4-piperidinol 250
Dasatinib 5

MCF-7 Cells (Akt Inhibition)

Compoundp-Akt (Ser473) IC50 (nM)
1-(4-Chloropyrimidin-2-yl)-4-piperidinol >10,000
MK-2206 20

Discussion and Conclusion

Based on the presented hypothetical data, 1-(4-Chloropyrimidin-2-yl)-4-piperidinol demonstrates inhibitory activity against Src kinase, albeit with a lower potency compared to the benchmark inhibitor Dasatinib. The biochemical IC50 of 150 nM and the cellular IC50 of 250 nM for the inhibition of Src phosphorylation suggest that the compound is cell-permeable and effectively engages its target in a cellular environment.

Conversely, 1-(4-Chloropyrimidin-2-yl)-4-piperidinol shows negligible activity against Akt1 kinase in both biochemical and cellular assays, indicating a degree of selectivity for Src over this particular serine/threonine kinase. This selectivity profile is a crucial aspect of inhibitor characterization, as off-target effects can lead to undesirable cellular toxicities.

The data presented in this guide provide a foundational benchmark for 1-(4-Chloropyrimidin-2-yl)-4-piperidinol. Further studies, including broader kinase profiling, determination of the mechanism of inhibition (e.g., ATP-competitive or allosteric), and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this novel compound. The detailed protocols provided herein serve as a robust starting point for researchers aiming to further characterize this and other novel kinase inhibitors.

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